molecular formula C17H17N5O4 B11686062 4-(methoxymethyl)-2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyridine-3-carbonitrile

4-(methoxymethyl)-2-[(2E)-2-(4-methoxy-3-nitrobenzylidene)hydrazinyl]-6-methylpyridine-3-carbonitrile

Cat. No.: B11686062
M. Wt: 355.3 g/mol
InChI Key: HWJYOGGMKLHEOR-DJKKODMXSA-N
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Description

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a hydrazine moiety, and various functional groups such as methoxy and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 4-methoxy-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-(methoxymethyl)-6-methylpyridine-3-carbonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-NITROBENZALDEHYDE: A precursor in the synthesis of the compound.

    HYDRAZINE HYDRATE: Another precursor used in the synthesis.

    4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE: A key intermediate in the synthesis.

Uniqueness

The uniqueness of 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H17N5O4

Molecular Weight

355.3 g/mol

IUPAC Name

4-(methoxymethyl)-2-[(2E)-2-[(4-methoxy-3-nitrophenyl)methylidene]hydrazinyl]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H17N5O4/c1-11-6-13(10-25-2)14(8-18)17(20-11)21-19-9-12-4-5-16(26-3)15(7-12)22(23)24/h4-7,9H,10H2,1-3H3,(H,20,21)/b19-9+

InChI Key

HWJYOGGMKLHEOR-DJKKODMXSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C#N)COC

Origin of Product

United States

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